Methyl 4-amino-3-{[(4-chlorophenyl)sulfonyl]methyl}benzenecarboxylate
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Overview
Description
Methyl 4-amino-3-{[(4-chlorophenyl)sulfonyl]methyl}benzenecarboxylate: is a chemical compound with the molecular formula C15H14ClNO4S . It is a derivative of benzoic acid and is characterized by the presence of an amino group, a chlorophenyl sulfonyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from commercially available benzoic acid derivatives. One common synthetic route involves the following steps:
Nitration: Benzoic acid is nitrated to produce 4-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group, yielding 4-aminobenzoic acid.
Sulfonylation: The amino group is then sulfonylated using chlorobenzene sulfonyl chloride to form the intermediate 4-amino-3-[(4-chlorophenyl)sulfonyl]benzoic acid.
Esterification: Finally, the carboxylic acid group is esterified with methanol to produce the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-nitrobenzoic acid derivatives.
Reduction: Formation of 4-aminobenzoic acid derivatives.
Substitution: Formation of various substituted benzenesulfonyl compounds.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways in biological systems. The amino group and sulfonyl group are key functional groups that contribute to its biological activity.
Comparison with Similar Compounds
Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate: This compound has a similar structure but contains a thiophene ring instead of a benzene ring.
3-(((4-Chlorophenyl)imino)methyl)phenol: This compound has a different functional group but shares the chlorophenyl moiety.
Uniqueness: Methyl 4-amino-3-{[(4-chlorophenyl)sulfonyl]methyl}benzenecarboxylate is unique due to its combination of functional groups and its potential applications in various fields. Its ability to undergo multiple chemical reactions and its biological activity make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
methyl 4-amino-3-[(4-chlorophenyl)sulfonylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-21-15(18)10-2-7-14(17)11(8-10)9-22(19,20)13-5-3-12(16)4-6-13/h2-8H,9,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYOEMBSYOTRMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)CS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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